Evidence Item 1: Regioisomeric Differentiation via Predicted Physicochemical Properties
The compound's distinct connectivity (azetidin-2-ylmethyl rather than azetidin-3-yl) results in a uniquely low predicted lipophilicity (XLogP3 = 0.5) among its close analogs, which is a critical determinant for CNS drug-likeness and oral bioavailability [1]. A comparator analog, N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide (CAS 1496790-15-8), possesses a different molecular formula (C9H16N2O vs. C10H18N2O) and, by structural inference, a higher predicted logP due to the absence of the flexible methylene spacer, which alters hydrogen bond acceptor presentation . This difference directly impacts the compound's utility in optimizing pharmacokinetic profiles of lead series.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide: XLogP3 not explicitly reported, but scaffold change (loss of methylene) expected to increase lipophilicity baseline |
| Quantified Difference | XLogP3 value of 0.5 for the target compound establishes a low-lipophilicity starting point that is not guaranteed for regioisomeric analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A measured XLogP3 of 0.5 differentiates this compound as a more polar, potentially CNS-accessible scaffold compared to less polar regioisomers, guiding procurement for CNS-focused kinase inhibitor programs.
- [1] PubChem. (2025). Compound Summary for CID 84047690: N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide. National Center for Biotechnology Information. View Source
